molecular formula C7H14ClN B1485963 2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 695209-34-8

2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B1485963
CAS No.: 695209-34-8
M. Wt: 147.64 g/mol
InChI Key: MATIJVBKMLLTLH-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds containing a nitrogen atom. This compound is characterized by the presence of an isopropyl group attached to the pyrrole ring, making it a derivative of pyrrole with specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route is the cyclization of amino alcohols with diketones or ketoaldehydes in the presence of acid catalysts. The reaction conditions include maintaining a specific temperature range and using solvents that facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrroles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-isopropyl-2,5-dihydro-1H-pyrrole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride can be compared with other similar pyrrole derivatives, such as:

  • 2,5-Dihydro-1H-pyrrole: A simpler pyrrole derivative without the isopropyl group.

  • Indole: A closely related heterocyclic compound with a fused benzene ring.

  • Pyridine: Another nitrogen-containing heterocycle with different electronic properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for various applications.

Properties

IUPAC Name

2-propan-2-yl-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6(2)7-4-3-5-8-7;/h3-4,6-8H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATIJVBKMLLTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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